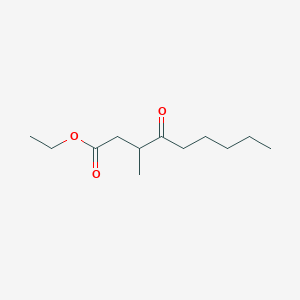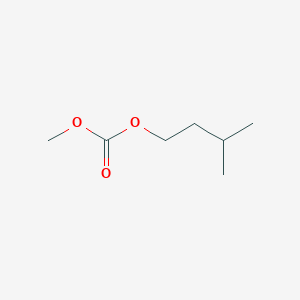
Nonanoic acid, 3-methyl-4-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanoic acid, 3-methyl-4-oxo-, ethyl ester is an organic compound with the molecular formula C12H22O3. It is an ester derived from nonanoic acid, which is a nine-carbon fatty acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonanoic acid, 3-methyl-4-oxo-, ethyl ester can be synthesized through the esterification of nonanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction involves heating the mixture under reflux conditions to facilitate the formation of the ester. The product is then purified through neutralization, washing, and distillation .
Industrial Production Methods
Industrial production of this compound typically involves the ozonolysis of oleic acid, followed by esterification with ethanol. This method is efficient and yields a high purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Nonanoic acid, 3-methyl-4-oxo-, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield nonanoic acid and ethanol.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: Nonanoic acid and ethanol.
Reduction: Primary alcohols.
Oxidation: Oxidized derivatives of nonanoic acid.
Wissenschaftliche Forschungsanwendungen
Nonanoic acid, 3-methyl-4-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Wirkmechanismus
The mechanism of action of nonanoic acid, 3-methyl-4-oxo-, ethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release nonanoic acid and ethanol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular functions and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonanoic acid: A nine-carbon fatty acid with similar structural features but lacking the ester functional group.
Ethyl nonanoate: An ester of nonanoic acid with ethanol, similar in structure but without the 3-methyl-4-oxo substitution.
Methyl pelargonate: Another ester of nonanoic acid, but with methanol instead of ethanol.
Uniqueness
Nonanoic acid, 3-methyl-4-oxo-, ethyl ester is unique due to its specific structural features, including the 3-methyl-4-oxo substitution. This structural variation imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
344798-49-8 |
|---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
ethyl 3-methyl-4-oxononanoate |
InChI |
InChI=1S/C12H22O3/c1-4-6-7-8-11(13)10(3)9-12(14)15-5-2/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
SMJQOCFRGMBQGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C(C)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)
![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
![{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14256064.png)
![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)


![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
